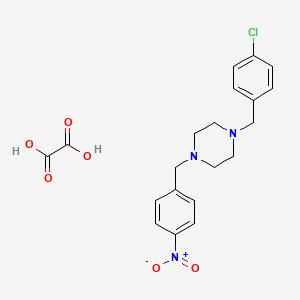![molecular formula C25H24N6O B5152186 1-(diphenylmethyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5152186.png)
1-(diphenylmethyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(diphenylmethyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine, commonly known as DPTP, is a piperazine derivative that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound has been studied extensively for its ability to modulate various physiological and biochemical processes in the body, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of DPTP is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. This includes the inhibition of pro-inflammatory cytokines and the activation of antioxidant pathways, which can help to reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
DPTP has been shown to have a range of biochemical and physiological effects in the body. These include the inhibition of pro-inflammatory cytokines, the activation of antioxidant pathways, and the modulation of various signaling pathways involved in cellular proliferation and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DPTP in lab experiments is its ability to modulate multiple pathways in the body, making it a versatile tool for studying various physiological and biochemical processes. However, one of the limitations of using DPTP is the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for research on DPTP. These include further studies on its potential therapeutic applications in various diseases, as well as investigations into its mechanism of action and potential side effects. Additionally, there is a need for the development of new and improved synthesis methods for DPTP, which could help to increase its availability for research purposes.
Métodos De Síntesis
The synthesis of DPTP involves the reaction of diphenylmethane with 4-(1H-tetrazol-1-yl)benzoyl chloride in the presence of piperazine. The resulting compound is then purified through a series of chromatography techniques to obtain the final product.
Aplicaciones Científicas De Investigación
DPTP has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. Some of the most promising areas of research include its use as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for cardiovascular diseases.
Propiedades
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[4-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O/c32-25(22-11-13-23(14-12-22)31-19-26-27-28-31)30-17-15-29(16-18-30)24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,19,24H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBASXBUUNPZFKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(diphenylmethyl)piperazin-1-yl][4-(1H-tetrazol-1-yl)phenyl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide](/img/structure/B5152141.png)
![7,7-dimethyl-N-[3-(4-morpholinyl)propyl]-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B5152147.png)
![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-2-(phenoxymethyl)-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5152148.png)
![2-(4-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)ethanol](/img/structure/B5152149.png)

![methyl 3-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5152170.png)
![N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5152171.png)



![7-(4-isopropylphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5152210.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152211.png)